

# Spectroscopic Data for 6-Chloro-3-nitropicolinamide: A Technical Guide

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## Compound of Interest

Compound Name: 6-Chloro-3-nitropicolinamide

Cat. No.: B061469

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Chloro-3-nitropicolinamide**. Due to the limited availability of public experimental data, this document focuses on predicted spectroscopic values and detailed, generalized experimental protocols for acquiring such data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

**6-Chloro-3-nitropicolinamide** is a substituted pyridine derivative with the following chemical structure:

Molecular Formula: C<sub>6</sub>H<sub>4</sub>ClN<sub>3</sub>O<sub>3</sub><sup>[1]</sup> Molecular Weight: 201.57 g/mol <sup>[1]</sup> CAS Number: 171178-21-5<sup>[1]</sup>

The structure suggests a complex spectroscopic profile arising from the aromatic pyridine ring, the electron-withdrawing nitro and chloro groups, and the amide functionality.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Chloro-3-nitropicolinamide**. These predictions are based on established spectroscopic principles and computational models.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.8 - 9.0	d	1H	H-4
~8.4 - 8.6	d	1H	H-5
~8.2 (broad s)	1H	-NH <sub>2</sub>	Amide Proton
~7.9 (broad s)	1H	-NH <sub>2</sub>	Amide Proton

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~165	C=O (Amide)
~152	C-Cl
~148	C-NO <sub>2</sub>
~145	C-CONH <sub>2</sub>
~138	CH (C-4)
~125	CH (C-5)

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data (FTIR-ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretch (Amide)
3100 - 3000	Medium	Aromatic C-H stretch
~1680	Strong	C=O stretch (Amide I)
~1600	Medium	N-H bend (Amide II)
~1580, ~1470	Medium-Strong	Aromatic C=C stretch
~1530, ~1350	Strong	N-O stretch (Nitro group)
~850	Strong	C-Cl stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
201/203	High	[M] <sup>+</sup> / [M+2] <sup>+</sup> (Molecular ion peak with chlorine isotope pattern)
184/186	Medium	[M-NH <sub>2</sub> ] <sup>+</sup>
155/157	Medium	[M-NO <sub>2</sub> ] <sup>+</sup>
127	High	[M-NO <sub>2</sub> -CO] <sup>+</sup>
111	Medium	[C <sub>5</sub> H <sub>2</sub> CIN] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **6-Chloro-3-nitropicolinamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **6-Chloro-3-nitropicolinamide** (5-10 mg) would be dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).<sup>[2]</sup> The solution would be transferred to a 5 mm NMR tube.<sup>[2]</sup> <sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a 400 MHz or higher NMR spectrometer.<sup>[3]</sup> The spectrometer would be locked onto the deuterium signal of the solvent, and the magnetic field would be shimmed to achieve optimal resolution.<sup>[2]</sup> The chemical shifts would be referenced to the residual solvent peak of DMSO-d<sub>6</sub>.

## Fourier Transform Infrared (FTIR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.<sup>[4][5]</sup> A background spectrum of the clean, empty ATR crystal would be recorded.<sup>[6]</sup> A small amount of the solid **6-Chloro-3-nitropicolinamide** sample would be placed on the diamond crystal of the ATR accessory, ensuring complete coverage.<sup>[4]</sup> The pressure clamp would be applied to ensure firm contact between the sample and the crystal.<sup>[5]</sup> The spectrum would be recorded over a range of 4000-400 cm<sup>-1</sup>.<sup>[4]</sup>

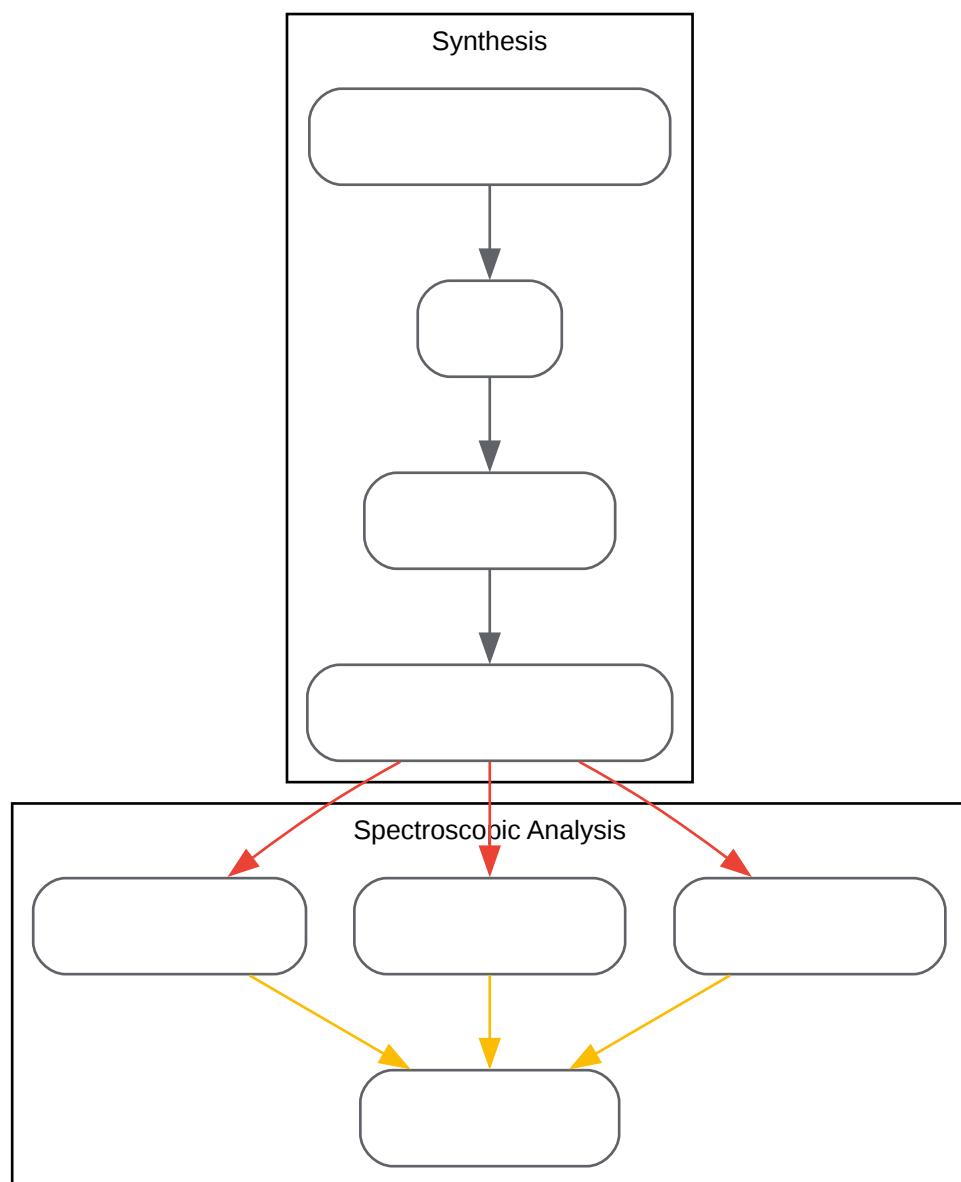
## Mass Spectrometry (MS)

The mass spectrum would be acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. A dilute solution of **6-Chloro-3-nitropicolinamide** in a suitable solvent (e.g., dichloromethane or ethyl acetate) would be prepared. The GC would be equipped with a capillary column suitable for the analysis of chlorinated and nitroaromatic compounds.<sup>[7]</sup> The sample would be injected into the GC, where it would be vaporized and separated from the solvent. The separated compound would then enter the mass spectrometer's ion source, where it would be ionized by electron impact. The resulting fragments would be separated by their mass-to-charge ratio and detected.

## Visualizations

## Synthesis and Analysis Workflow

The following diagram illustrates a plausible workflow for the synthesis and subsequent spectroscopic analysis of **6-Chloro-3-nitropicolinamide**.

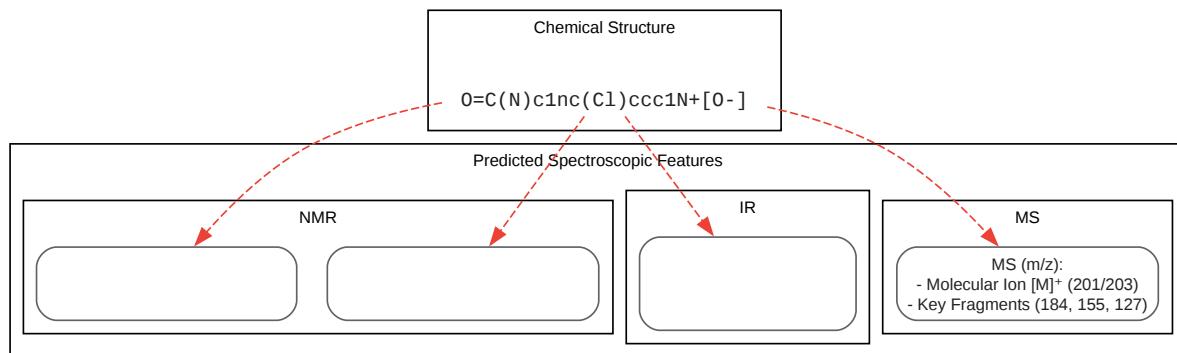


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Caption: Workflow for Synthesis and Spectroscopic Analysis.

## Spectroscopic Correlation Diagram

This diagram illustrates the correlation between the chemical structure of **6-Chloro-3-nitropicolinamide** and its key predicted spectroscopic features.



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Caption: Structure-Spectra Correlation for **6-Chloro-3-nitropicolinamide**.

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